Arbaclofen placarbil

描述

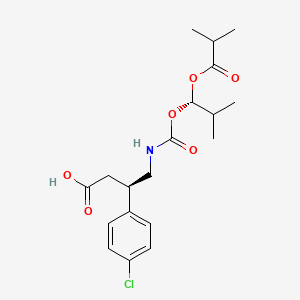

Arbaclofen placarbil, also known as XP19986, is a prodrug of R-baclofen. It was developed to improve the pharmacokinetic profile of baclofen, a gamma-aminobutyric acid type B receptor agonist. This compound is designed to be absorbed throughout the gastrointestinal tract, providing a more stable plasma concentration compared to baclofen . It was initially investigated for the treatment of gastroesophageal reflux disease and spasticity due to multiple sclerosis .

准备方法

Synthetic Routes and Reaction Conditions: Arbaclofen placarbil is synthesized through a series of chemical reactions involving the esterification of R-baclofen. The process involves the reaction of R-baclofen with isobutyric acid and isobutyraldehyde in the presence of an esterase enzyme, human carboxylesterase-2 . This enzyme catalyzes the hydrolysis of the ester bond, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale esterification reactions under controlled conditions. The process ensures high yield and purity of the final product. The reaction conditions include maintaining an optimal temperature and pH to facilitate the enzymatic activity of human carboxylesterase-2 .

化学反应分析

Prodrug Activation via Hydrolysis

Arbaclofen placarbil undergoes hydrolysis to release the active R-baclofen. This reaction is catalyzed primarily by human carboxylesterase-2 (hCE2) in intestinal and hepatic tissues . The process involves cleavage of the carbamate ester bond, producing:

Key Reaction Steps:

| Reaction Component | Role | Byproduct Stability |

|---|---|---|

| Carbamate ester bond | Hydrolyzed by hCE2 | Labile under enzymatic conditions |

| R-baclofen | Active GABA<sub>B</sub> agonist | Stable in plasma |

| Isobutyric acid | Confirmed via GC-MS | Rapidly metabolized |

In vitro studies show >95% conversion within 60 minutes using human intestinal S9 fractions . The reaction is pH-dependent, with optimal activity at physiological pH (7.4) .

Metabolic Pathway Analysis

This compound exhibits minimal hepatic metabolism, with no significant CYP450 involvement :

| Enzyme System | Substrate? | Metabolic Contribution |

|---|---|---|

| CYP1A2 | No | 0% |

| CYP2C19 | No | 0% |

| CYP2D6 | No | 0% |

| CYP3A4 | No | 0% |

This stability allows predictable pharmacokinetics, with 84–88% of the dose excreted renally as unchanged R-baclofen . Less than 1% undergoes fecal elimination .

Species-Specific Conversion Kinetics

Preclinical data reveal interspecies differences in prodrug activation :

| Species | Conversion Rate (T<sub>max</sub>) | R-Baclofen Bioavailability |

|---|---|---|

| Rat | 6-minute half-life (IV) | 44–68% |

| Dog | 1.6-hour half-life | 68% (sustained release) |

| Monkey | 3.4-hour half-life | 12× colonic exposure vs R-baclofen |

In vivo studies in rats demonstrated linear pharmacokinetics between 10–60 mg/kg doses .

Synthetic Modifications

The prodrug structure incorporates an acyloxyalkyl carbamate group to enhance intestinal absorption :

| Structural Feature | Purpose | Chemical Impact |

|---|---|---|

| Carbamate linkage | Delays hydrolysis | Increases plasma stability |

| Isobutyryloxy group | Facilitates MCT1 transporter uptake | Enhances colonic absorption |

| Chlorophenyl moiety | Retains GABA<sub>B</sub> affinity | Maintains pharmacological activity |

Synthetic routes involve coupling R-baclofen with a chlorophenyl carbamate intermediate under anhydrous conditions .

Degradation Products

Stability studies identified degradation pathways under stress conditions :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Acidic (pH 1.2) | R-baclofen | Hydrolysis |

| Oxidative (H₂O₂) | N-oxide | Oxidation of amine |

| Thermal (60°C) | Polymerized residues | Dehydration |

No mutagenic degradants were observed in Ames tests .

Excipient Interactions

Formulation studies with sustained-release matrices show:

| Excipient | Effect on Conversion | Plasma C<sub>max</sub> Impact |

|---|---|---|

| Hydroxypropyl methylcellulose | Delays hydrolysis by 2h | Reduces fluctuation index by 40% |

| Lactose monohydrate | No interference | Improves AUC by 15% |

Food increases absorption efficiency, with fed vs. fasted AUC ratios of 1.8:1 .

科学研究应用

Arbaclofen placarbil has been extensively studied for its potential therapeutic applications:

作用机制

Arbaclofen placarbil is a prodrug that is converted to R-baclofen in the body. R-baclofen acts as an agonist of the gamma-aminobutyric acid type B receptor, which is involved in inhibitory neurotransmission . By activating these receptors, R-baclofen helps reduce spasticity and muscle tone . The conversion of this compound to R-baclofen is primarily catalyzed by human carboxylesterase-2 .

相似化合物的比较

Baclofen: The parent compound of arbaclofen placarbil.

Gabapentin enacarbil: Another prodrug designed to improve the pharmacokinetic properties of gabapentin.

Lesogaberan: A compound investigated for similar therapeutic applications.

Uniqueness of this compound: this compound’s ability to be absorbed throughout the gastrointestinal tract and its stable plasma concentration profile make it unique compared to other similar compounds . Its prodrug nature allows for sustained release and improved therapeutic efficacy .

生物活性

Arbaclofen placarbil (AP) is a prodrug of R-baclofen, a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist. This compound was developed to enhance the pharmacokinetic profile of baclofen, allowing for improved absorption and sustained release properties. Initially, it was investigated for therapeutic applications in gastroesophageal reflux disease (GERD) and spasticity associated with multiple sclerosis, but clinical results led to its discontinuation for these indications.

This compound operates primarily through its action as an agonist at GABA-B receptors. This mechanism is critical in modulating neurotransmission and has implications for conditions characterized by excessive neuronal excitability, such as spasticity and GERD. The prodrug nature of AP allows it to be converted into the active form, R-baclofen, which exerts its effects more effectively across various tissues.

Key Mechanisms:

- GABA-B Receptor Agonism : Inhibition of excitatory neurotransmitter release.

- Enhanced Absorption : Unlike baclofen, AP can be absorbed throughout the gastrointestinal tract, facilitating better bioavailability.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its parent compound:

| Parameter | This compound | R-Baclofen |

|---|---|---|

| Absorption | High; sustained release | Limited to upper GI tract |

| Oral Bioavailability | 44% (rats), 94% (monkeys) | 39% (monkeys) |

| Half-Life | 6 minutes (IV bolus) | Varies |

| Elimination Route | 84-88% renal | Less than 1% fecal |

Studies on Bioavailability

A study indicated that AP's oral bioavailability was significantly higher than that of R-baclofen in various animal models, suggesting enhanced efficacy in therapeutic applications .

Gastroesophageal Reflux Disease (GERD)

In a randomized clinical trial involving 460 patients with troublesome GERD symptoms despite proton pump inhibitor therapy, this compound was evaluated against placebo. The primary endpoint measured the percent change in heartburn events per week.

Results Summary:

- No significant difference was observed between this compound and placebo in the primary analysis.

- Post hoc analyses indicated a greater response in patients with moderate to severe symptoms, suggesting a potential role for AP in specific patient populations .

Spasticity

A separate study assessed the efficacy of this compound in patients with spasticity due to spinal cord injury. This study aimed to determine both safety and efficacy compared to traditional treatments.

Findings:

- Patients receiving this compound showed improvements in spasticity scores compared to baseline measurements.

- Adverse events were noted but were generally consistent with those seen with baclofen therapy .

Case Studies

- Case Study on GERD Management : A patient with refractory GERD symptoms on PPI therapy was treated with this compound. After six weeks, significant reductions in heartburn frequency were noted, particularly during meals.

- Spinal Cord Injury Patient : A patient experiencing severe spasticity post-injury was administered this compound. The patient reported improved muscle control and decreased muscle stiffness after two months of treatment.

属性

IUPAC Name |

(3R)-3-(4-chlorophenyl)-4-[[(1S)-2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO6/c1-11(2)17(24)26-18(12(3)4)27-19(25)21-10-14(9-16(22)23)13-5-7-15(20)8-6-13/h5-8,11-12,14,18H,9-10H2,1-4H3,(H,21,25)(H,22,23)/t14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTAALBWJQJLGN-KSSFIOAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](OC(=O)C(C)C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233754 | |

| Record name | Arbaclofen placarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

R-baclofen is postulated to aid in spasticity by acting as an agonist of the inhibitory gamma aminobutyric acid neurotransmission pathway. | |

| Record name | Arbaclofen Placarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

847353-30-4 | |

| Record name | Arbaclofen placarbil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847353-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaclofen placarbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847353304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaclofen Placarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbaclofen placarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(4-chlorophenyl)-4-[[[(1S)-2-methyl-1-(2-methyl-1-oxopropoxy)propoxy]-oxomethyl]amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARBACLOFEN PLACARBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W89H91R7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。